6-oxo-N-(4-sulfamoylphenethyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide
Description
Properties
IUPAC Name |
6-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O4S2/c17-26(23,24)13-3-1-11(2-4-13)5-7-18-15(22)12-9-20-14(21)6-8-19-16(20)25-10-12/h1-4,6,8,12H,5,7,9-10H2,(H,18,22)(H2,17,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYJOOSOLBHEIPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CSC2=NC=CC(=O)N21)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-oxo-N-(4-sulfamoylphenethyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide typically involves multiple steps, starting with the construction of the pyrimidothiazine core. This can be achieved through a cyclization reaction of appropriate precursors, such as aminothiazoles and amidines, under acidic or basic conditions. The sulfamoylphenethyl group is then introduced through a nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions using reactors capable of handling high temperatures and pressures. The process would be optimized for yield and purity, with careful control of reaction conditions to minimize by-products and ensure consistency.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Reduction: : The addition of hydrogen atoms or the removal of oxygen atoms.
Substitution: : Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Nucleophiles like amines or alcohols can be used, often in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
The compound 6-oxo-N-(4-sulfamoylphenethyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide is a complex heterocyclic molecule that has garnered interest in various scientific fields due to its potential therapeutic applications. This article explores its synthesis, biological activities, and potential applications in medicinal chemistry.
Synthesis of the Compound
The synthesis of this compound typically involves multi-step processes that include:
- Formation of the Tetrahydropyrimido Ring : This can be achieved through cyclization reactions involving appropriate precursors such as 4-sulfamoylphenethylamine and other cyclic intermediates.
- Introduction of Functional Groups : The incorporation of the sulfonamide group is crucial for enhancing the compound's biological activity. This often involves nucleophilic substitution reactions.
- Characterization : The synthesized compound is characterized using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure and purity.
Antimicrobial Properties
Research has indicated that compounds with similar structures exhibit significant antimicrobial activities. For instance, derivatives of thiazolo[3,2-b]pyrimidine have shown broad-spectrum antibacterial activities against various pathogens. The sulfonamide moiety is particularly known for its effectiveness against bacterial infections by inhibiting folic acid synthesis in bacteria.
Anticancer Potential
Compounds within the pyrimidine and thiazine families have been investigated for their anticancer properties. The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation. Studies have reported that certain derivatives can induce apoptosis in cancer cells and inhibit tumor growth in vivo.
Anti-inflammatory Effects
Certain derivatives of thiazine compounds have demonstrated anti-inflammatory properties by modulating pathways involved in inflammatory responses. This includes the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).
Study 1: Antimicrobial Activity Evaluation
In a study evaluating a series of thiazolo[3,2-b]pyrimidine derivatives, compounds similar to this compound were tested against Staphylococcus aureus and Escherichia coli. Results indicated that specific derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics like Ciprofloxacin.
Study 2: Anticancer Activity
A derivative containing the thiazine moiety was evaluated for its anticancer activity against breast cancer cell lines. The study demonstrated that the compound inhibited cell proliferation significantly and induced apoptosis through caspase activation pathways.
Study 3: Anti-inflammatory Mechanism Exploration
Research exploring the anti-inflammatory effects of thiazole derivatives revealed that certain compounds could reduce inflammation markers in animal models of arthritis. This suggests potential therapeutic applications for inflammatory diseases.
Mechanism of Action
The mechanism by which 6-oxo-N-(4-sulfamoylphenethyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes or receptors, and the compound may modulate their activity through binding or inhibition. The exact pathways involved would depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Core Structure Variations
- Oxazine vs. Thiazine : The compound in replaces the thiazine sulfur with oxygen, forming an oxazine ring. This alters electronic properties and may reduce hydrogen-bonding capacity compared to the sulfonamide-containing target compound.
- Tetrahydropyrimido-Purinediones: Analogs like those in feature a purinedione core instead of thiazine-carboxamide, leading to distinct biological targets (e.g., adenosine receptors).
Substituent Effects
- Halogenated and Heterocyclic Substituents : Compounds with 4-Cl-C₆H₄ () or thiazole groups () may exhibit different pharmacokinetic profiles due to lipophilicity or steric effects.
Inferred Pharmacological Implications
While direct activity data are unavailable, structural comparisons suggest:
- Target Selectivity : The sulfamoyl group may enhance binding to sulfonamide-sensitive targets (e.g., carbonic anhydrase isoforms) compared to halogenated or alkylated analogs.
Biological Activity
6-oxo-N-(4-sulfamoylphenethyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound belongs to a class of heterocyclic compounds characterized by a pyrimidine and thiazine moiety. Its structural formula is crucial for understanding its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₆N₄O₃S |
| Molecular Weight | 316.37 g/mol |
| Melting Point | 208 °C |
| Solubility | Soluble in DMSO |
Antimicrobial Activity
Research indicates that derivatives of thiazine and pyrimidine exhibit promising antimicrobial properties. A study focused on similar compounds demonstrated efficacy against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .
Anticancer Properties
The compound's structural similarity to known anticancer agents has prompted investigations into its antiproliferative effects. Preliminary studies show that it may inhibit cell proliferation in cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, compounds with similar scaffolds have been shown to interfere with tubulin polymerization, leading to reduced cancer cell viability .
Anti-inflammatory Effects
In vitro studies have suggested that this compound may have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This effect could be beneficial in treating conditions characterized by chronic inflammation .
The biological activity of this compound is likely mediated through multiple pathways:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways.
- Interaction with DNA : The compound may bind to DNA or interfere with DNA replication processes in cancer cells.
- Modulation of Cell Signaling : It may affect signaling pathways related to cell survival and apoptosis.
Case Studies
- Antimicrobial Efficacy : A study evaluated the effectiveness of various thiazine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications enhanced antimicrobial potency significantly compared to standard antibiotics.
- Anticancer Activity : In a comparative study involving several pyrimidine derivatives, the compound exhibited IC50 values in the low micromolar range against breast cancer cell lines, suggesting a strong potential for further development as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
